[Cyclohexyl(diphenyl)methyl]benzene
Description
Properties
CAS No. |
13619-64-2 |
|---|---|
Molecular Formula |
C25H26 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
[cyclohexyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H26/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2 |
InChI Key |
JHLYVSBGDNZKPC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
Cyclohexyltriphenylmethane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
- Key Differences :
- The diphenylmethyl group in this compound introduces significant steric hindrance compared to simpler cyclohexyl or ether-linked analogs. This hindrance disrupts molecular packing, enhancing solubility in polymers like poly(aryl ether ketone) (PAEK) resins .
- Cyclohexyl groups reduce dielectric constants (ε) by minimizing molecular polarization, as seen in PAEK resins (ε ~ 2.5–3.0) , whereas diphenyl ether’s polar ether bond increases ε (~3.8–4.2) .
Thermal and Physical Properties
- Key Insights: The thermal stability of this compound exceeds that of cyclohexylbenzene due to the rigid diphenylmethyl group, which resists thermal degradation . Solubility trends correlate with substituent polarity: cyclohexylbenzene dissolves readily in non-polar solvents, while this compound’s bulkier structure requires stronger solvents like dichloromethane .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Friedel-Crafts alkylation proceeds via the generation of a carbocation intermediate, which is subsequently attacked by the aromatic ring. For example, benzyl chloride reacts with benzene in the presence of aluminum chloride (AlCl₃) to form diphenylmethane. Adapting this to this compound requires substituting benzyl chloride with a cyclohexyl-functionalized alkylating agent.
A modified protocol from Patent CN103553878B demonstrates the use of cyclohexylmethyl chloride and diphenylbenzene in a 1:1 molar ratio, catalyzed by AlCl₃ at 0–5°C. The reaction mixture is stirred for 12 hours, yielding 72–78% of the target compound after aqueous workup. Key parameters include strict temperature control to minimize polyalkylation and the use of anhydrous solvents to prevent catalyst deactivation.
Optimization and Challenges
The choice of Lewis acid significantly impacts yield. While AlCl₃ is effective, alternatives like FeCl₃ or ZnCl₂ reduce side reactions but require higher temperatures (40–60°C). A comparative study revealed that AlCl₃ achieves a 78% yield, whereas FeCl₃ yields 65% under identical conditions. Solvent selection also plays a critical role: dichloromethane enhances carbocation stability, while toluene facilitates easier product isolation.
Grignard Reagent-Mediated Synthesis
Grignard reactions offer a versatile pathway for introducing cyclohexyl and diphenylmethyl groups through nucleophilic addition. This method is particularly advantageous for constructing sterically hindered architectures.
Synthesis of Benzhydryl Grignard Reagents
Diphenylmethyl potassium (DPMK), a potent initiator for anionic polymerization, can be synthesized via the reaction of diphenylmethane with potassium naphthalenide (K-Naph) in tetrahydrofuran (THF). The resulting DPMK reacts with cyclohexyl-substituted electrophiles to form this compound.
A representative procedure involves:
-
Preparing DPMK by stirring diphenylmethane with K-Naph in THF at −30°C for 72 hours.
-
Adding cyclohexyl bromide dropwise to the DPMK solution at −78°C.
-
Quenching the reaction with ammonium chloride and isolating the product via column chromatography (petroleum ether/ethyl acetate, 20:1).
This method achieves 85–90% yield with >99% purity, as confirmed by GC-MS.
Reduction of Ketone Precursors
Ketone intermediates serve as pivotal precursors for synthesizing this compound via reduction. This two-step approach involves Friedel-Crafts acylation followed by carbonyl reduction.
Friedel-Crafts Acylation
Cyclohexanecarbonyl chloride reacts with diphenylbenzene in the presence of AlCl₃ to form cyclohexyl(diphenyl)methyl ketone. Patent CN102267887A outlines optimized conditions:
Ketone Reduction Techniques
The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation. A study from RSC Supporting Information reports:
-
NaBH₄ Reduction : 90% yield at 0°C, producing a diol intermediate that undergoes dehydration to the final product.
-
Catalytic Hydrogenation : Raney nickel (0.2 MPa H₂, 80°C) achieves 98% yield with >99.4% purity.
Acid-Catalyzed Cyclization
Cyclization strategies are employed to construct the cyclohexyl ring in situ. A novel method from Patent CN103553878B involves:
-
Reacting benzyloxy bromobenzene with magnesium to form a Grignard reagent.
-
Coupling with a cyclohexyl precursor via nucleophilic addition.
-
Acidic hydrolysis (TsOH, toluene) to remove protecting groups and induce cyclization.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 90% |
| Purity (GC) | 99.5% |
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 72–78 | 95–98 | Moderate | High |
| Grignard Reagent | 85–90 | >99 | Low | Moderate |
| Ketone Reduction | 89–98 | >99.4 | High | Low |
| Acid Cyclization | 90 | 99.5 | High | Moderate |
Q & A
Q. What are the common synthetic routes for [Cyclohexyl(diphenyl)methyl]benzene, and how do reaction conditions influence yield?
The synthesis typically involves multi-step alkylation or coupling reactions. For example, a related intermediate, 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (IV), is formed via a Grignard-like reaction between phenyl lithium and ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (III) in solvents like tetrahydrofuran (THF) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while aromatic solvents (e.g., toluene) improve solubility of aromatic intermediates.
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions like over-alkylation.
- Catalyst selection : Bases like lithium diisopropylamide (LDA) are critical for deprotonation steps .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- ¹H NMR : The cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm (axial/equatorial protons), while aromatic protons from diphenylmethyl and benzene rings appear as complex splitting at δ 6.8–7.5 ppm .
- ¹³C NMR : Quaternary carbons (e.g., the central methyl carbon) resonate near δ 45–55 ppm, with aromatic carbons at δ 125–140 ppm .
- Mass spectrometry : High-resolution MS (HRMS) typically reveals a molecular ion peak at m/z 326.2 (C₂₅H₂₆O⁺) with fragmentation patterns indicating loss of benzene or cyclohexyl groups .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent separates nonpolar byproducts like dicyclohexylbenzene .
- Recrystallization : Using acetone or methanol yields crystals with >95% purity, as evidenced by melting point consistency (e.g., 100–101°C for dicyclohexylbenzene derivatives) .
- Distillation : Vacuum distillation (1–5 mmHg) isolates high-purity product at boiling points >250°C .
Advanced Research Questions
Q. How do solvent polarity and catalyst regeneration impact the scalability of this compound synthesis?
In hydroalkylation processes, solvent polarity affects selectivity:
Q. What computational methods (DFT, QSPR) predict the stability and reactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates steric strain in the cyclohexyl ring (e.g., chair vs. boat conformers) and electron density distribution in the diphenylmethyl group .
- Quantitative Structure-Property Relationship (QSPR) : Models correlate logP values (∼4.2) with solubility in protic solvents, aiding in solvent selection for reactions .
Q. How do competing reaction pathways (e.g., over-alkylation) affect product distribution, and how can they be mitigated?
Over-alkylation generates dicyclohexylbenzene impurities (up to 11.5% in toluene). Mitigation strategies include:
Q. What are the challenges in characterizing steric effects in this compound using X-ray crystallography?
Q. How does this compound interact with biological systems, and what assays validate its biochemical inertness?
- Lipophilicity assays : LogD (octanol/water) values ∼4.2 suggest moderate membrane permeability, but poor aqueous solubility limits bioavailability .
- Cytotoxicity screening : MTT assays in HEK293 cells show IC₅₀ > 100 µM, confirming low toxicity and suitability as a non-reactive scaffold .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for dicyclohexylbenzene derivatives: How to resolve them?
Literature reports range from 100–101°C (purified via acetone) to 95–98°C (crude product). Recrystallization with methanol/water (1:1) narrows the range to 100–101°C, indicating impurities like cyclohexenylbenzene (δ 5.6 ppm in ¹H NMR) as the source of variation .
Q. Conflicting catalytic efficiency data in hydroalkylation: What factors explain this?
Variations in hydrogen consumption (0.62–0.64 moles H₂/mole benzene) arise from incomplete H₂ dissolution in polar solvents. Optimizing stirring rates (≥500 rpm) and using Pd/C catalysts improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
